

In Vitro Efficacy of Weichang'an (WCA) in Gastric Cancer: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro studies conducted on Weichang'an (WCA), a traditional Chinese herbal formula. The focus is on its anti-proliferative and pro-apoptotic effects on human gastric cancer cells. This document outlines the core quantitative data, detailed experimental methodologies, and the implicated signaling pathways to support further research and development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the efficacy of Weichang'an (WCA) against gastric cancer cells.

Table 1: Anti-proliferative and Pro-apoptotic Effects of WCA on Gastric Cancer Cells



Parameter	Cell Line	Treatment	Result	Citation
Colony Formation Inhibition	MKN45	0.25 kg/L WCA	~60% reduction	[1]
MKN45	0.5 kg/L WCA	>90% inhibition	[1]	
Tumor Inhibition Rate (in vivo)	SGC-7901 xenograft	WCA	48.70%	[2][3]
Apoptosis Index (AI) (in vivo)	SGC-7901 xenograft	WCA	9.72 ± 4.51% (vs. 2.45 ± 1.37% in control)	[2][3]

Table 2: Molecular Effects of WCA on Gene and Protein Expression



Target	Cell Line/Model	Method	Result	Citation
Stat3 mRNA Expression	SGC-7901 xenograft	RT-PCR (2- ΔΔCT)	0.16 (lower than control)	[3]
bcl-2 mRNA Expression	SGC-7901 xenograft	RT-PCR (2- ΔΔCT)	0.10 (lower than control)	[3]
Bax Protein Expression	MKN45	Not specified	Increased	[4]
Pro-caspase-3 Protein Expression	MKN45	Not specified	Increased	[4]
Bcl-2 Protein Expression	MKN45	Not specified	Decreased	[4]
Bcl-X Protein Expression	MKN45	Not specified	Decreased	[4]
Cleaved Caspase-3 Expression	SGC-7901 xenograft	SP immunohistoche mistry	Significantly increased	[2][3]
Cleaved Caspase-9 Expression	SGC-7901 xenograft	SP immunohistoche mistry	Significantly increased	[2][3]
Caspase-8 Expression	SGC-7901 xenograft	SP immunohistoche mistry	No significant alteration	[2][3]
Phospho-Stat3 (Tyr705) Expression	SGC-7901 xenograft	SP immunohistoche mistry	Significantly decreased	[3]
Bcl-2 Protein Expression	SGC-7901 xenograft	SP immunohistoche mistry	Significantly decreased	[3]



Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Cell Proliferation Assay (Cell Counting Kit-8, CCK-8)

This assay evaluates the anti-proliferative activity of WCA on gastric cancer cells.[5]

- Cell Seeding:
 - Harvest logarithmically growing MKN45 cells and resuspend them in a complete culture medium.
 - \circ Seed 100 μ L of the cell suspension into each well of a 96-well plate at a density of 5,000 cells/well.
 - Pre-incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2.[6]
- Treatment:
 - Prepare various concentrations of WCA extract.
 - Add 10 μL of the different WCA concentrations to the respective wells.
 - Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
- Measurement:
 - Add 10 μL of CCK-8 solution to each well.[6]
 - Incubate the plate for 1-4 hours in the incubator.[6]
 - Measure the absorbance at 450 nm using a microplate reader.[6]
 - The cell viability is calculated as a percentage of the control group.

Colony Formation Assay (Clonogenic Assay)



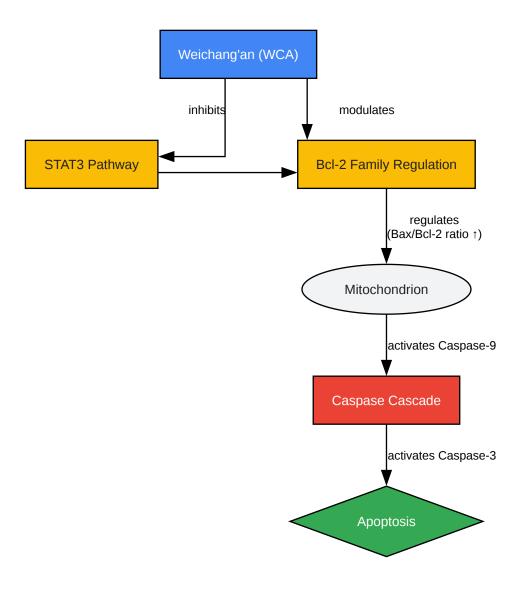
This assay assesses the long-term proliferative capacity of single cells after treatment with WCA.[5]

- · Cell Seeding:
 - Prepare a single-cell suspension of MKN45 cells.
 - Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
- Treatment:
 - Treat the cells with different concentrations of WCA (e.g., 0, 0.25, and 0.5 kg/L).[1]
 - Incubate the plates in a humidified incubator at 37°C with 5% CO2 for approximately 14 days, or until visible colonies are formed.[1]
- Staining and Quantification:
 - Remove the culture medium and gently wash the colonies with PBS.
 - Fix the colonies with 4% paraformaldehyde or methanol.
 - Stain the colonies with a Giemsa staining solution or crystal violet.
 - Count the number of colonies (typically defined as clusters of ≥50 cells).
 - The colony formation rate is calculated relative to the untreated control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by WCA and the general experimental workflow for its in vitro evaluation.

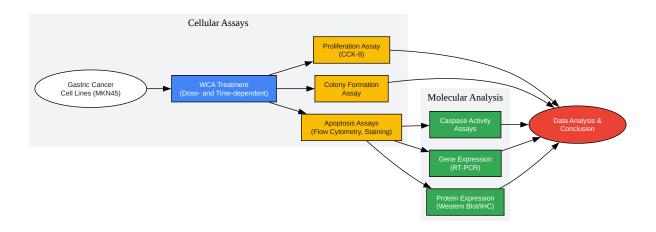




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Caption: WCA-induced mitochondrial apoptosis pathway.





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Caption: General experimental workflow for in vitro evaluation of WCA.

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